1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a morpholine-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The morpholine moiety allows for binding to enzyme active sites or receptor pockets, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in its substituents, leading to distinct chemical properties and applications.
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: Another related compound with a trifluoromethyl group, used in the synthesis of pesticides.
Uniqueness: 1-methyl-3-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid is unique due to the presence of the morpholine moiety, which imparts specific binding characteristics and enhances its potential as a versatile scaffold in drug design and industrial applications.
Properties
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-14-8-10(12(16)17)11(13-14)9-19-7-4-15-2-5-18-6-3-15/h8H,2-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDBRIKRJTZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCN2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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